Orteronel

描述

This compound has been investigated for the treatment of Prostate Cancer.

This compound is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1 (P450C17), localized to the endoplasmic reticulum (ER), exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones, such as progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

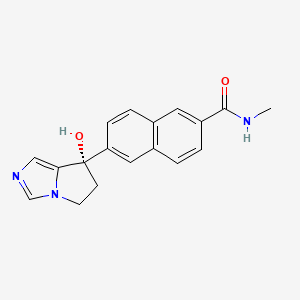

non-steroidal 17,20-lyase inhibitor; structure in first source

Structure

3D Structure

属性

IUPAC Name |

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFIJIOIVJZMN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319121 | |

| Record name | Orteronel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566939-85-3, 426219-23-0 | |

| Record name | Orteronel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566939-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orteronel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orteronel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orteronel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTERONEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orteronel's Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway. By targeting this enzyme, this compound effectively reduces the production of androgens, which are the primary drivers of prostate cancer growth and progression. This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes involved. While showing promise in early trials by significantly reducing androgen levels and prostate-specific antigen (PSA), this compound did not meet the primary endpoint of improved overall survival in a key Phase III trial in the post-docetaxel setting, leading to the discontinuation of its development for castration-resistant prostate cancer.[1][2] However, its well-defined mechanism and selective action remain of significant interest to the research community.

Core Mechanism of Action: Selective Inhibition of CYP17A1

This compound's primary molecular target is CYP17A1, a dual-function enzyme that exhibits both 17α-hydroxylase and 17,20-lyase activity.[3] These two activities are sequential and essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone and dihydrotestosterone (DHT).[2]

A distinguishing feature of this compound is its greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[3] Preclinical studies have demonstrated that this compound is 5.4 times more potent at inhibiting human 17,20-lyase activity compared to 17α-hydroxylase activity in a cell-free enzyme assay.[3] This selectivity is significant because the 17α-hydroxylase activity is also required for cortisol synthesis. By preferentially inhibiting the 17,20-lyase step, this compound was designed to minimize the mineralocorticoid excess and adrenal insufficiency that can be associated with less selective CYP17A1 inhibitors, potentially reducing the need for concomitant corticosteroid administration.[3]

The inhibition of CYP17A1 by this compound is reversible.[3] Kinetic analyses of its binding to CYP17A1 have revealed a multi-step process, beginning with the rapid formation of an initial complex followed by a slower transition to a more tightly bound state.[2]

Downstream Effects: Androgen Deprivation and Suppression of AR Signaling

The direct consequence of this compound's inhibition of CYP17A1 is a significant reduction in the synthesis of androgens in the testes, adrenal glands, and within the prostate cancer cells themselves.[3] This leads to a sharp decline in the circulating levels of key androgens, including testosterone and DHEA.[3]

Prostate cancer cell proliferation is predominantly driven by the androgen receptor (AR), a nuclear hormone receptor. Testosterone and its more potent metabolite, DHT, are the primary ligands for the AR. Upon ligand binding, the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of genes involved in cell growth, proliferation, and survival.

By depleting the pool of available androgens, this compound effectively prevents the activation of the AR signaling pathway. This disruption of AR-mediated gene transcription is the ultimate mechanism through which this compound exerts its anti-tumor effects in prostate cancer cells. Clinical studies have consistently shown a marked decrease in serum PSA levels, a well-established biomarker for AR activity, in patients treated with this compound.[3]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key data on its inhibitory potency and clinical outcomes.

Table 1: Preclinical Inhibitory Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (17,20-lyase) | 38 nM | Human (recombinant) | [4] |

| 54 nM | Rat (recombinant) | [4] | |

| 139 nM | Preclinical studies | [5] | |

| IC50 (17α-hydroxylase) | 760 nM | Preclinical studies | [5] |

| Selectivity (17,20-lyase vs 17α-hydroxylase) | 5.4-fold | Human (cell-free assay) | [3] |

| 27-fold (DHEA vs Cortisol suppression) | Human adrenal tumor cells | [3] | |

| Kd (binding to CYP17A1) | 56 nM (R-enantiomer) | Human | [2] |

| 40 nM (S-enantiomer) | Human | [2] |

Table 2: Clinical Efficacy of this compound in Prostate Cancer

| Clinical Trial Phase | Patient Population | This compound Dose | Key Findings | Reference |

| Phase I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC), chemotherapy-naïve | 100-600 mg BID | ≥50% PSA decline in 65% of evaluable patients at 12 weeks. | [6] |

| Phase II | Non-metastatic Castration-Resistant Prostate Cancer (nmCRPC) | 300 mg BID | 16% of patients achieved PSA ≤0.2 ng/mL at 3 months. Median time to PSA progression: 13.8 months. Median testosterone declined by 89% at 3 months. | [7] |

| Phase III (SWOG-1216) | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | 300 mg BID with ADT | Median Progression-Free Survival (PFS): 47.6 months (vs. 23.0 months with bicalutamide + ADT). Median Overall Survival (OS): 81.1 months (vs. 70.2 months, not statistically significant). | [1] |

| Phase III (ELM-PC 5) | mCRPC, post-docetaxel | 400 mg BID with prednisone | Radiographic PFS: 8.3 months (vs. 5.7 months with placebo). Median OS: 17.0 months (vs. 15.2 months, not statistically significant). | [3] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

CYP17A1 Inhibition Assay (Cell-Free)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant human CYP17A1.

-

Principle: Recombinant human CYP17A1, along with its redox partners (NADPH-P450 reductase and cytochrome b5), is incubated with a steroid substrate (e.g., radiolabeled progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity) in the presence of varying concentrations of this compound. The conversion of the substrate to its product is quantified to determine the level of enzyme inhibition.

-

Key Reagents:

-

Recombinant human CYP17A1

-

NADPH-P450 reductase

-

Cytochrome b5

-

Radiolabeled steroid substrates (e.g., [14C]-progesterone)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

-

Procedure Outline:

-

A reaction mixture containing CYP17A1, NADPH-P450 reductase, cytochrome b5, and a phospholipid like DLPC is prepared in a potassium phosphate buffer.

-

Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.

-

The reaction is initiated by the addition of the radiolabeled substrate and NADPH.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is stopped, and the steroids are extracted.

-

The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of product formed is quantified by detecting the radioactivity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Steroidogenesis Assay in Human Adrenal Carcinoma (NCI-H295R) Cells

This cell-based assay assesses the impact of this compound on steroid hormone production in a human cell line that expresses the key enzymes of the steroidogenic pathway.

-

Principle: NCI-H295R cells are treated with varying concentrations of this compound. The levels of steroid hormones (e.g., testosterone, DHEA, cortisol) secreted into the cell culture medium are then quantified to determine the effect of the compound on steroidogenesis.

-

Key Reagents:

-

NCI-H295R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum

-

This compound

-

Forskolin (to stimulate steroidogenesis)

-

Solvent for this compound (e.g., DMSO)

-

-

Procedure Outline:

-

NCI-H295R cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then exposed to fresh medium containing varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 hours). Forskolin is often added to stimulate the steroidogenic pathway.

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of testosterone, DHEA, and cortisol in the supernatant are quantified using methods such as ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Cell viability is assessed to ensure that the observed effects on steroid production are not due to cytotoxicity.

-

The dose-dependent inhibition of steroid production is analyzed.

-

Androgen Receptor (AR) Activity Reporter Gene Assay

This assay measures the functional consequence of androgen deprivation by this compound on the transcriptional activity of the androgen receptor.

-

Principle: A prostate cancer cell line (e.g., LNCaP) is transfected with a reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase). When the AR is activated by androgens, it binds to the ARE and drives the expression of the reporter gene. The activity of the reporter gene is then measured as a proxy for AR activity.

-

Key Reagents:

-

Prostate cancer cell line (e.g., LNCaP)

-

Reporter plasmid (e.g., pARE-Luc)

-

Transfection reagent

-

Androgen (e.g., dihydrotestosterone - DHT) as a positive control

-

This compound

-

Luciferase assay substrate

-

-

Procedure Outline:

-

Prostate cancer cells are seeded in multi-well plates.

-

The cells are transfected with the ARE-reporter plasmid.

-

After transfection, the cells are treated with DHT in the presence or absence of varying concentrations of this compound.

-

Following an incubation period, the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The reduction in luciferase activity in the presence of this compound indicates the inhibition of AR signaling.

-

Quantification of Androgens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the accurate quantification of steroid hormones in biological samples.

-

Principle: Steroids are extracted from the sample (e.g., cell culture supernatant, serum), separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

-

Key Reagents:

-

Biological sample (e.g., serum, cell culture supernatant)

-

Internal standards (stable isotope-labeled androgens)

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

Mobile phases for LC (e.g., methanol, water with formic acid)

-

-

Procedure Outline:

-

A known amount of an internal standard (e.g., deuterated testosterone) is added to the sample.

-

The steroids are extracted from the sample matrix using a liquid-liquid or solid-phase extraction method.

-

The extract is dried and reconstituted in a suitable solvent.

-

The sample is injected into the LC-MS/MS system.

-

The steroids are separated on a C18 column using a gradient of mobile phases.

-

The separated steroids are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

The concentration of each androgen is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

-

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Action

Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.

Experimental Workflow for Evaluating this compound's Efficacy

Caption: A general workflow for the preclinical and clinical evaluation of this compound.

Resistance Mechanisms

As with other androgen-targeted therapies, resistance to this compound can develop. The primary mechanisms of resistance in castration-resistant prostate cancer often involve the reactivation of the androgen receptor signaling pathway. This can occur through various alterations, including:

-

Androgen Receptor (AR) Amplification and Overexpression: Increased levels of the AR can sensitize cancer cells to even minute amounts of residual androgens.

-

AR Mutations: Mutations in the AR ligand-binding domain can lead to promiscuous activation by other steroids or even antagonists.

-

AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain can drive androgen-independent signaling.

-

Intratumoral Androgen Synthesis: Upregulation of other steroidogenic enzymes can create alternative pathways for androgen production within the tumor microenvironment.

Conclusion

This compound is a potent and selective inhibitor of CYP17A1's 17,20-lyase activity, which effectively suppresses androgen synthesis and, consequently, androgen receptor signaling in prostate cancer cells. While it demonstrated clear biochemical and anti-tumor activity in early-phase clinical trials, it ultimately did not translate into a significant overall survival benefit in later-stage studies for castration-resistant prostate cancer. Nevertheless, the study of this compound has provided valuable insights into the intricacies of androgen biosynthesis and the challenges of targeting this pathway in advanced prostate cancer. The detailed understanding of its mechanism of action continues to inform the development of next-generation hormonal therapies.

References

- 1. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 2. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. An LC/MS/MS method for quantifying testosterone and dehydroepiandrosterone sulfate in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the CYP17A1 Inhibition Selectivity of Orteronel (TAK-700)

Executive Summary

This compound (TAK-700) is a non-steroidal, reversible, and orally administered investigational drug designed to treat castration-resistant prostate cancer (CRPC). Its mechanism of action is the selective inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway. Unlike first-generation CYP17A1 inhibitors such as abiraterone acetate, this compound exhibits significant selectivity for the 17,20-lyase activity of the enzyme over its 17α-hydroxylase activity. This selectivity profile aims to potently suppress androgen production, which drives prostate cancer growth, while minimizing the disruption of cortisol synthesis. A reduced impact on cortisol levels may mitigate the mineralocorticoid excess and adrenal insufficiency seen with less selective agents, potentially reducing the need for concomitant corticosteroid administration. This guide provides a detailed examination of the molecular mechanism, inhibition selectivity, and the experimental basis for TAK-700's unique profile.

The CYP17A1 Enzyme: A Dual-Function Target in Steroidogenesis

The CYP17A1 enzyme, located in the endoplasmic reticulum of adrenal and gonadal tissues, plays a pivotal role in steroid hormone production. It catalyzes two distinct reactions essential for producing both glucocorticoids and androgens from cholesterol-derived precursors.[1][2]

-

17α-Hydroxylase Activity: This function converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is crucial for the synthesis of cortisol.[1][3][4]

-

17,20-Lyase Activity: This function cleaves the C17-20 carbon bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione.[3][4] These are the primary precursors for testosterone and dihydrotestosterone (DHT), the potent androgens that stimulate prostate cancer cell proliferation.[3]

In CRPC, persistent androgen receptor signaling, often driven by adrenal and intratumoral androgen synthesis, is a key mechanism of disease progression.[5][6] Therefore, inhibiting the 17,20-lyase activity of CYP17A1 is a primary therapeutic strategy.[5] However, non-selective inhibition that also blocks 17α-hydroxylase activity can lead to decreased cortisol production, resulting in a compensatory rise in adrenocorticotropic hormone (ACTH). This can cause an overproduction of mineralocorticoids, leading to side effects like hypertension, hypokalemia, and fluid retention, often necessitating co-administration of prednisone.[7]

This compound was developed as a more selective inhibitor of 17,20-lyase to specifically target androgen synthesis while sparing cortisol production.[3]

Quantitative Data on Inhibition Selectivity

Preclinical studies have consistently demonstrated this compound's selectivity for 17,20-lyase over 17α-hydroxylase. This has been quantified using both cell-free enzymatic assays and cell-based models.

Table 1: In Vitro Inhibition of Human CYP17A1 by this compound

| Assay Type | Target Activity | This compound IC₅₀ | Selectivity Ratio (Hydroxylase/Lyase) | Reference |

| Cell-Free Enzyme Assay | 17,20-lyase | 139 nM | ~5.4-fold | [4][7][8] |

| Cell-Free Enzyme Assay | 17α-hydroxylase | 760 nM | [4] | |

| Human Adrenal Tumor Cells | DHEA Production (Lyase) | - | ~27-fold | [7][8] |

| Human Adrenal Tumor Cells | Cortisol Production (Hydroxylase) | - | [7][8] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that in a purified enzyme system, this compound is over five times more potent at inhibiting the lyase reaction compared to the hydroxylase reaction.[7][8] This selectivity is even more pronounced in a cellular context, where inhibition of DHEA (a downstream product of 17,20-lyase) was 27 times more potent than the inhibition of cortisol production.[7][8] This enhanced cellular selectivity may reflect complex interactions within the cellular environment, including substrate and cofactor availability.

Table 2: Impact of this compound on Key Serum Biomarkers in Clinical Trials

| Biomarker | Effect | Patient Population | Reference |

| Testosterone | Median decrease from 6.8 to ≤0.2 ng/dL at 3 months | mCRPC | [7] |

| DHEA-S | Substantial mean reduction from baseline (-45.3 μg/dL) at 12 weeks | mCRPC | [9] |

| DHEA | Decreased to 'unquantifiable levels' in all patients at 4 weeks | mCRPC | [7] |

| PSA | ≥50% decline in 54% of evaluable Phase II patients | Chemotherapy-naïve mCRPC | [9] |

| Cortisol | Median decline of 21% | Non-metastatic CRPC | [10] |

DHEA-S: Dehydroepiandrosterone sulfate; mCRPC: metastatic Castration-Resistant Prostate Cancer; PSA: Prostate-Specific Antigen.

Clinical data corroborates the preclinical selectivity profile, showing profound and durable suppression of androgens like testosterone and DHEA while having a more modest effect on cortisol.[7][9][10]

Experimental Protocols

The characterization of TAK-700's selectivity relies on established in vitro methodologies.

Cell-Free Recombinant Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the purified CYP17A1 enzyme.

Objective: To determine the IC₅₀ values for both 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Methodology:

-

Reagents & System Preparation:

-

Human recombinant CYP17A1 enzyme.

-

Cofactors: P450 oxidoreductase (POR) and cytochrome b₅ are essential for full lyase activity.[1] These are often reconstituted into liposomes to mimic the endoplasmic reticulum membrane environment.

-

Substrates: Radiolabeled [³H]-progesterone for the hydroxylase assay and [³H]-17α-hydroxypregnenolone for the lyase assay.

-

NADPH regenerating system to ensure a continuous supply of the required electron donor.

-

Test Compound: this compound (TAK-700) dissolved in DMSO at various concentrations.

-

-

Incubation: The recombinant enzyme system is pre-incubated with varying concentrations of this compound for a defined period at 37°C.

-

Reaction Initiation: The reaction is started by adding the specific radiolabeled substrate.

-

Reaction Termination: After a set time (e.g., 30-60 minutes), the reaction is stopped, typically by adding a strong solvent like ethyl acetate.

-

Product Separation & Quantification: The steroid substrates and products are extracted with the solvent. The different steroids are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of radiolabeled product is quantified using a scintillation counter. The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). IC₅₀ values are then determined by fitting the data to a dose-response curve.

NCI-H295R Adrenal Carcinoma Cell-Based Assay

This assay provides a more physiologically relevant model as it assesses the inhibition of steroidogenesis in a whole-cell system that expresses the complete steroidogenic pathway.

Objective: To measure the effect of this compound on the production of various steroid hormones, including DHEA and cortisol.

Methodology:

-

Cell Culture: NCI-H295R cells are cultured in appropriate media supplemented with factors that stimulate steroidogenesis (e.g., forskolin or Angiotensin II).

-

Compound Treatment: Cells are treated with a range of this compound concentrations for 24-48 hours.

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

-

Steroid Quantification: The concentrations of key steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, DHEA, androstenedione, cortisol) in the supernatant are measured. This is typically performed using highly sensitive and specific techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or specific immunoassays.

-

Data Analysis: The production of each steroid is normalized to the vehicle control. The differential inhibition of the lyase pathway (measured by DHEA/androstenedione reduction) versus the hydroxylase/glucocorticoid pathway (measured by cortisol reduction) is calculated to determine cellular selectivity.

Conclusion

This compound (TAK-700) is a potent inhibitor of CYP17A1, distinguished by its significant selectivity for the enzyme's 17,20-lyase activity over its 17α-hydroxylase function. Quantitative in vitro data from both cell-free and cell-based assays confirm this selectivity, with a ratio of up to 27-fold in a human adrenal cell line.[7][8] This molecular profile translates into a potent suppression of androgen synthesis, a critical driver of CRPC, while partially sparing the production of cortisol.[7][9] The selective mechanism of TAK-700 represents a refined approach to targeting the androgen axis, with the potential to offer a favorable safety profile by minimizing the side effects associated with broader CYP17A1 inhibition.

References

- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the adrenal gland in castration-resistant prostate cancer: a case for this compound, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Safety and activity of the investigational agent this compound (ortl) without prednisone in men with nonmetastatic castration-resistant prostate cancer (nmCRPC) and rising prostate-specific antigen (PSA): Updated results of a phase II study. - ASCO [asco.org]

Orteronel (TAK-700): A Technical Guide to a Selective 17,20-Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orteronel (TAK-700) is a non-steroidal, reversible, and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound demonstrates a higher specificity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[2][3] This selectivity is designed to potently suppress androgen production, a key driver of prostate cancer growth, while potentially mitigating the mineralocorticoid excess seen with less selective inhibitors.[2][4] Preclinical studies confirmed its ability to reduce androgen levels and shrink androgen-dependent organs.[2] While clinical trials demonstrated efficacy in reducing Prostate-Specific Antigen (PSA) levels and improving radiographic progression-free survival, this compound ultimately did not meet the primary endpoint of overall survival in pivotal Phase III studies, leading to the termination of its development for prostate cancer.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and associated experimental methodologies.

Chemical Properties

This compound is a pyrroloimidazole derivative.[7] Its chemical name is 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide.[7]

Mechanism of Action

The progression of prostate cancer, even in a castrate state, is often driven by persistent androgen receptor (AR) signaling fueled by adrenal and intratumoral androgen synthesis.[9][10] The enzyme Cytochrome P450 17A1 (CYP17A1) is essential for this process, catalyzing two sequential reactions:

-

17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxy derivatives.[8]

-

17,20-lyase activity: Converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[8]

This compound is a selective inhibitor of the 17,20-lyase activity of CYP17A1.[2] This targeted inhibition blocks the critical step in androgen synthesis, thereby decreasing the circulating levels of testosterone and other androgens that stimulate prostate cancer cell growth.[2][8]

Unlike the dual inhibitor abiraterone acetate, this compound's greater selectivity for 17,20-lyase is intended to leave the 17α-hydroxylase activity partially intact.[2] This could theoretically allow for continued adrenal cortisol synthesis, reducing the risk of compensatory adrenocorticotropic hormone (ACTH) overdrive and subsequent mineralocorticoid excess (hypertension, hypokalemia), a common side effect of non-selective CYP17A1 inhibition.[1][2]

Preclinical Data

In vitro and in vivo preclinical studies established the potency and selectivity of this compound.

In Vitro Potency and Selectivity

Cell-free enzyme assays and experiments using human adrenal tumor cells (NCI-H295R) were conducted to quantify this compound's inhibitory activity.

| Parameter | Species/System | IC₅₀ Value | Selectivity Highlight | Reference |

| 17,20-lyase Inhibition | Human | 19 nM - 38 nM | - | [11] |

| Rat | 54 nM | - | [11] | |

| Monkey | 27 nM | - | [11] | |

| 17α-hydroxylase Inhibition | Human | 760 nM | 5.4-fold more potent for 17,20-lyase | [2][3][12] |

| Monkey | 38 nM | - | [11] | |

| DHEA Production Inhibition | Human Adrenal Tumor Cells (H295R) | 37 nM | 27-fold more potent for DHEA suppression than cortisol suppression | [3][11] |

In Vivo Animal Studies

Studies in rats and cynomolgus monkeys demonstrated significant in vivo activity.

| Animal Model | Administration | Key Findings | Reference |

| Uncastrated Rats | Oral | Suppressed serum testosterone; decreased weight of androgen-dependent organs. | [2] |

| Cynomolgus Monkeys | Oral (twice daily) | Significantly reduced serum DHEA and testosterone levels compared to vehicle. | [2][3] |

| Castrated Monkeys | Oral (in combination with castration) | Further suppressed testosterone levels compared to castration alone. | [2] |

Clinical Data

This compound was evaluated in multiple Phase I, II, and III clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).

Pharmacokinetics

A Phase 1 study in healthy male subjects receiving a single 400 mg dose characterized this compound's pharmacokinetic profile.[13]

| Parameter | Value | Notes | Reference |

| Tₘₐₓ (Time to Peak Concentration) | 1.0 hours | For this compound in plasma. | [13] |

| T₁/₂ (Terminal Half-life) | 9.46 hours | For [¹⁴C]-radioactivity in plasma. | [13] |

| Excretion Route | Urine (77.5%) | 49.7% as unchanged drug. | [13] |

| Feces (18.4%) | - | [13] | |

| Total Recovery | 95.9% | Within 96 hours post-dose. | [13] |

Pharmacodynamics

Clinical trials consistently showed that this compound rapidly and durably suppressed key androgens.

| Study Population | This compound Dose | Baseline Median Testosterone (ng/dL) | 12-Week Median Testosterone (ng/dL) | Baseline Median DHEA-S (µg/dL) | 12-Week Median DHEA-S (µg/dL) | Reference |

| mCRPC | 300 mg BID | 8.50 | 0.98 | 53.0 | 8.65 | [14][15] |

| mCRPC | 400 mg BID + Prednisone | 9.90 | 0.30 | 36.3 | 0.10 | [14][15] |

| mCRPC | 600 mg BID + Prednisone | 7.33 | 0.07 | 51.7 | 0.10 | [14][15] |

Clinical Efficacy

Efficacy was assessed across several key trials, with mixed results that ultimately led to its discontinuation.

| Trial (Patient Population) | Treatment Arms | Primary Endpoint | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response (≥50% decline) | Reference |

| ELM-PC 5 (Post-docetaxel mCRPC) | This compound + Prednisone vs. Placebo + Prednisone | Overall Survival | 17.0 vs. 15.2 months (HR 0.886; p=0.190) | 8.3 vs. 5.7 months (HR 0.760; p<0.001) | 25% vs. 10% (p<0.001) | [2][12] |

| Phase 1/2 (Chemo-naïve mCRPC, with Docetaxel) | This compound 400mg BID + Docetaxel/Prednisone | Safety, Efficacy | Not Reached | 12.9 months | 59% (after 4 cycles) | [16][17] |

| SWOG-1216 (mHSPC) | This compound + ADT vs. Bicalutamide + ADT | Overall Survival | 81.1 vs. 70.2 months (HR 0.86; p=0.040, not stat. sig.) | 47.6 vs. 23.0 months (HR 0.58; p<0.0001) | Significantly better at 7 months (p<0.0001) | [5][18] |

Safety and Tolerability

This compound was generally well-tolerated. The safety profile varied depending on the dose and whether it was administered as a monotherapy or in combination.

| Adverse Event (Any Grade) | Phase 2 (Monotherapy, N=97) | Phase 2 (with Docetaxel, N=23) | SWOG-1216 (with ADT, N=638) |

| Fatigue | 76% | 78% | 5% (Grade 3/4) |

| Nausea | 47% | 43% | - |

| Constipation | 38% | - | - |

| Diarrhea | - | 48% | - |

| Neutropenia | - | 39% | - |

| Hypertension | - | - | 20% (Grade 3/4) |

| Most Common Grade ≥3 AEs | Fatigue (12%), Hypokalemia (8%) | Neutropenia (39%), Fatigue (22%) | Hypertension (20%), Fatigue (5%) |

| References | [14][15] | [16] | [19] |

Experimental Protocols

Detailed protocols are proprietary to the conducting organizations. The following sections describe generalized methodologies based on the procedures reported in the cited literature.

In Vitro CYP17A1 Enzyme Inhibition Assay (General Methodology)

-

Source of Enzyme: Microsomes are prepared from cells (e.g., yeast or insect cells) engineered to express recombinant human CYP17A1.

-

Substrate: A radiolabeled steroid precursor, such as [³H]-progesterone or [³H]-pregnenolone, is used.

-

Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated in a buffered solution containing necessary cofactors (e.g., NADPH-cytochrome P450 reductase).

-

Reaction Termination & Separation: The reaction is stopped, and the steroid metabolites are extracted using an organic solvent. The substrate and its hydroxylated and lyase products are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the spots/peaks corresponding to the substrate and products is measured using scintillation counting or radiochromatogram scanning.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Clinical Trial Workflow (Generalized from Phase III Studies)

The workflow for large-scale trials like ELM-PC 5 and SWOG-1216 follows a structured, multi-step process to ensure patient safety and data integrity.

Conclusion

This compound is a potent and highly selective inhibitor of the 17,20-lyase activity of CYP17A1. Its mechanism of action translates to a robust suppression of adrenal and tumoral androgens, a critical pathway in the progression of prostate cancer. Preclinical and early clinical data showed significant promise. However, despite demonstrating clear biological activity and achieving secondary endpoints such as improving radiographic progression-free survival, this compound failed to demonstrate a statistically significant overall survival benefit in large-scale Phase III trials for both metastatic castration-resistant and hormone-sensitive prostate cancer.[5][12] This led Takeda to voluntarily terminate its development for this indication in 2014.[6] The story of this compound underscores the complexities of drug development, where potent biological activity does not always translate to ultimate clinical success in improving survival, especially in a rapidly evolving therapeutic landscape. The data gathered from its development, however, remain valuable for understanding the role of the androgen synthesis pathway in prostate cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. ajmc.com [ajmc.com]

- 7. This compound | C18H17N3O2 | CID 9796590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Targeting the adrenal gland in castration-resistant prostate cancer: a case for this compound, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absorption, Distribution, and Excretion of the Investigational Agent this compound (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety, efficacy, and pharmacodynamics of the investigational agent this compound (TAK-700) in metastatic castration-resistant prostate cancer (mCRPC): Updated data from a phase I/II study. - ASCO [asco.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 1/2 study of this compound (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SWOG-1216 this compound vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]

- 19. onclive.com [onclive.com]

Structure-Activity Relationship of Orteronel Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. Its high selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity represented a significant advancement in the development of treatments for castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying biochemical pathways and drug discovery workflows to support further research and development in this area.

Introduction: Targeting Androgen Synthesis in Prostate Cancer

The androgen receptor (AR) signaling pathway is a primary driver of prostate cancer cell proliferation and survival. Consequently, androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer. However, the disease often progresses to a castration-resistant state (CRPC), where cancer cells can utilize adrenal and intratumoral androgens for continued growth.

The enzyme Cytochrome P450 17A1 (CYP17A1) is a crucial control point in androgen biosynthesis, catalyzing two key sequential reactions:

-

17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is essential for cortisol production.

-

17,20-lyase activity: Cleaves the C17-20 bond of the 17α-hydroxylated products to yield dehydroepiandrosterone (DHEA) and androstenedione, which are direct precursors to testosterone.

Inhibiting CYP17A1 effectively shuts down androgen production in the testes, adrenal glands, and the tumor itself. This compound was developed as a selective inhibitor of the 17,20-lyase activity, aiming to reduce androgen production while minimizing the impact on cortisol synthesis, a limitation of earlier, less selective inhibitors like abiraterone.[1]

Mechanism of Action of this compound

This compound's primary mechanism is the potent and selective inhibition of the 17,20-lyase function of CYP17A1.[2] This selectivity is clinically significant as it reduces the mineralocorticoid excess that results from blocking the 17α-hydroxylase activity, which would otherwise necessitate co-administration of corticosteroids. The core of this compound's structure features a nitrogen-containing heterocycle (an imidazole derivative) that coordinates with the heme iron atom in the active site of the CYP17A1 enzyme, a common feature of many P450 inhibitors.[3]

Structure-Activity Relationship of Non-Steroidal CYP17A1 Inhibitors

While comprehensive SAR data on direct this compound analogs is limited in publicly available literature, studies on novel non-steroidal inhibitors with similar scaffolds (e.g., benzimidazole, indole) provide valuable insights into the structural requirements for potent and selective CYP17A1 inhibition.[4][5]

Key Structural Features and Their Impact:

-

Heme-Coordinating Moiety: A nitrogen-containing heterocycle (e.g., imidazole, benzimidazole, triazole) is essential for activity. This group coordinates to the heme iron in the enzyme's active site, anchoring the molecule and blocking substrate access. The nature of this ring influences binding affinity and selectivity.

-

Core Scaffold: The central scaffold, such as the benzimidazole or indole core in related analogs, serves as a rigid framework to correctly position the heme-coordinating group and the distal hydrophobic moiety.

-

Hydrophobic Tail: A large, hydrophobic group, like the naphthalene ring in this compound, occupies a hydrophobic pocket in the active site. Modifications in this region significantly impact potency. SAR studies on this compound's development showed that the specific naphthalene scaffold was crucial for high potency.[2]

-

Linker: The linker connecting the core to the hydrophobic tail influences the molecule's overall conformation and fit within the active site. The length and flexibility of this linker are critical parameters.

Quantitative Data on Non-Steroidal CYP17A1 Inhibitors

The following table summarizes data from a study on novel benzimidazole/indole-based CYP17A1 inhibitors, which share structural concepts with this compound.[4][5] This data illustrates the impact of subtle structural modifications on inhibitory activity.

| Compound ID | Core Scaffold | R Group Modification | CYP17A1 Hydroxylase IC50 (µM) | Antiproliferative Activity (PC3 cells) |

| Abiraterone | Steroidal | (Reference) | ~1.2 (comparable activity) | Active |

| Compound 2 | Benzimidazole | 4-(trifluoromethyl)benzyl | 1.2 | Low |

| Compound 12 | Benzimidazole | 4-cyanobenzyl | 3.4 | Low |

| Compound 20 | Indole | 4-fluorobenzyl | 2.6 | Low |

| Compound 1 | Benzimidazole | 3,4-dichlorobenzyl | > 10 | Cytotoxic |

| Compound 9 | Benzimidazole | 2-naphthylmethyl | > 10 | Cytotoxic |

Data sourced from Jakóbik et al., Biomolecules, 2022.[4]

SAR Interpretation:

-

Potency: Compound 2, with a 4-(trifluoromethyl)benzyl group, demonstrated the highest potency against CYP17A1 hydroxylase activity, comparable to the steroidal drug abiraterone.[4] This suggests that strong electron-withdrawing groups at the para position of the benzyl ring are favorable.

-

Selectivity: Interestingly, the most potent hydroxylase inhibitors in this series (compounds 2, 12, and 20) did not significantly inhibit the lyase activity, indicating a different selectivity profile compared to this compound.[4] This highlights the challenge in tuning selectivity between the two enzyme functions.

-

Cytotoxicity: Some analogs (e.g., compounds 1 and 9) showed high cytotoxicity in PC3 prostate cancer cells but were poor CYP17A1 inhibitors, suggesting their anticancer effect is mediated through a different, off-target mechanism.[4]

Experimental Methodologies

A robust and hierarchical series of assays is required to identify and characterize novel CYP17A1 inhibitors. The general workflow involves progressing from initial enzymatic assays to cell-based models and finally to in vivo studies.

Protocol: CYP17A1 Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 values for both 17α-hydroxylase and 17,20-lyase activities.

Objective: To quantify the inhibitory potency of test compounds against the two catalytic functions of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme and cytochrome P450 reductase (POR).

-

Radiolabeled substrates: [¹⁴C]-Progesterone (for hydroxylase) and [³H]-17α-hydroxypregnenolone (for lyase).

-

Test compounds dissolved in DMSO.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

NADPH regenerating system.

-

Ethyl acetate or other suitable organic solvent for extraction.

-

Thin-Layer Chromatography (TLC) plates (silica gel).

-

TLC mobile phase (e.g., dichloromethane:acetone mixture).

-

Scintillation counter and fluid.

Procedure:

-

Reaction Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP17A1/POR, and the test compound at various concentrations (typically a serial dilution). Pre-incubate for 5-10 minutes at 37°C.

-

Initiation: Start the reaction by adding the radiolabeled substrate and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.

-

Termination: Stop the reaction by adding a strong base (e.g., NaOH) or by immediate extraction with an organic solvent like ethyl acetate.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Carefully collect the organic layer containing the steroids.

-

Separation: Spot the extracted steroids onto a TLC plate. Develop the plate using an appropriate mobile phase to separate the substrate from the product.

-

Quantification: Visualize the separated spots (e.g., using a phosphorimager). Scrape the silica corresponding to the substrate and product spots into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of substrate converted to product for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Protocol: Androgen Receptor (AR) Binding Assay

This protocol describes a competitive radioligand binding assay to assess off-target effects on the androgen receptor.

Objective: To determine if test compounds bind to the androgen receptor, which could lead to undesired agonistic or antagonistic activity.

Materials:

-

Source of Androgen Receptor: Cytosol from rat prostate tissue or recombinant human AR protein.[2]

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Non-labeled competitor (for non-specific binding): High concentration of unlabeled R1881 or testosterone.

-

Assay Buffer (e.g., TEGD buffer).

-

Test compounds dissolved in DMSO.

-

Scintillation counter and fluid.

-

96-well plates and filtration apparatus (e.g., glass fiber filters).

Procedure:

-

Plate Setup: Add assay buffer, the AR preparation, and the test compound (or vehicle/unlabeled competitor) to the wells of a 96-well plate.

-

Radioligand Addition: Add a fixed, low concentration of [³H]-R1881 to all wells.

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 18-24 hours at 4°C).

-

Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Calculate the percent specific binding for each concentration of the test compound relative to control wells. Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Conclusion and Future Directions

The development of this compound established a key paradigm for non-steroidal CYP17A1 inhibitors: achieving high selectivity for 17,20-lyase is feasible and can offer a superior clinical profile. Structure-activity relationship studies in this chemical class consistently highlight the importance of three key pharmacophoric features: a heme-coordinating heterocycle, a rigid core, and an extended hydrophobic moiety.

Future drug design efforts should focus on:

-

Fine-tuning Selectivity: Systematically modifying the core and linker regions to further enhance selectivity for the lyase function, potentially eliminating the need for corticosteroid co-administration entirely.

-

Improving Pharmacokinetic Properties: Optimizing for oral bioavailability, metabolic stability, and minimizing off-target effects, particularly inhibition of other crucial CYP enzymes like CYP3A4.

-

Dual-Function Inhibitors: Exploring analogs that not only inhibit CYP17A1 but may also possess secondary mechanisms, such as androgen receptor antagonism, which could provide a more comprehensive blockade of the AR signaling pathway.

By leveraging the foundational SAR knowledge from this compound and related compounds, and employing the detailed experimental workflows described herein, researchers can continue to advance the design of next-generation therapies for hormone-dependent cancers.

References

- 1. This compound for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multistep Binding of the Non-Steroidal Inhibitors this compound and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Orteronel's Impact on the Androgen Synthesis Pathway: A Technical Guide

This technical guide provides an in-depth analysis of orteronel (TAK-700), a non-steroidal androgen synthesis inhibitor, and its specific effects on the androgen biosynthesis pathway. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound

This compound is a selective and reversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen synthesis pathway. By targeting CYP17A1, this compound effectively suppresses the production of androgens, which are key drivers in the progression of castration-resistant prostate cancer (CRPC). The enzyme CYP17A1 possesses two distinct activities: 17α-hydroxylase and 17,20-lyase, both of which are essential for the conversion of cholesterol-derived precursors into androgens. This compound has demonstrated a greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity, which is a key characteristic of its pharmacological profile.

Mechanism of Action: Inhibition of CYP17A1

The primary mechanism of action for this compound is the competitive inhibition of the CYP17A1 enzyme. This enzyme is a key rate-limiting step in the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.

The androgen synthesis pathway begins with cholesterol and proceeds through a series of enzymatic conversions. CYP17A1 is responsible for two critical steps:

-

17α-hydroxylase activity: This function converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.

-

17,20-lyase activity: This subsequent action converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are the direct precursors to testosterone.

This compound's inhibition of both of these activities leads to a significant reduction in the circulating levels of DHEA, androstenedione, and testosterone.

Below is a diagram illustrating the androgen synthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of CYP17A1 Inhibition

The inhibitory potency of this compound against the dual activities of CYP17A1 has been quantified in several preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Enzymatic Activity | Substrate | IC50 (nM) | Source |

| 17,20-lyase | 17α-hydroxypregnenolone | 22 | |

| 17α-hydroxylase | Pregnenolone | 51 | |

| 17,20-lyase | 17α-hydroxyprogesterone | 31 | |

| 17α-hydroxylase | Progesterone | 110 |

These data quantitatively demonstrate this compound's greater selectivity for the 17,20-lyase activity of CYP17A1.

Experimental Protocols

The determination of this compound's inhibitory activity on CYP17A1 is typically performed using in vitro enzymatic assays with recombinant human CYP17A1. A representative experimental protocol is detailed below.

Recombinant Human CYP17A1 Inhibition Assay

Objective: To determine the IC50 values of this compound against the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme co-expressed with P450 oxidoreductase in insect cells (e.g., baculovirus-infected Sf9 cells).

-

Substrates: [³H]-pregnenolone and [³H]-progesterone for 17α-hydroxylase activity; 17α-hydroxypregnenolone and 17α-hydroxyprogesterone for 17,20-lyase activity.

-

Cofactors: NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing MgCl₂.

-

This compound dissolved in DMSO.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, NADPH generating system, and recombinant CYP17A1 enzyme.

-

Inhibitor Addition: this compound, at varying concentrations, is pre-incubated with the reaction mixture for a specified time (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ethyl acetate).

-

Product Extraction and Separation: The steroidal products are extracted from the aqueous phase using an organic solvent. The different steroids (substrate and products) are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled product is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

The workflow for this experimental protocol is visualized in the following diagram.

Conclusion

This compound is a potent and selective inhibitor of CYP17A1, with a more pronounced effect on the 17,20-lyase activity that is crucial for the synthesis of androgen precursors. This mechanism of action leads to a significant reduction in the production of androgens, providing a therapeutic strategy for androgen-dependent diseases such as castration-resistant prostate cancer. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this area.

Preclinical studies of TAK-700 in cancer models

An In-depth Technical Guide to the Preclinical Studies of TAK-700 (Orteronel) in Cancer Models

Introduction to TAK-700 (this compound)

This compound (TAK-700) is a nonsteroidal, oral, and selective inhibitor of the enzyme CYP17A1, which is crucial for androgen synthesis.[1][2] Developed by Takeda Pharmaceutical Company in collaboration with Millennium Pharmaceuticals, it was primarily investigated for the treatment of prostate cancer.[2] TAK-700 selectively inhibits the 17,20-lyase activity of CYP17A1, which is a key step in the production of androgens like dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone.[1][2] While preclinical and early clinical studies showed promise in reducing androgen levels and inhibiting tumor growth, the development of this compound for prostate cancer was ultimately terminated as Phase III clinical trials failed to demonstrate a significant improvement in overall survival compared to existing therapies.[3][4][5]

This technical guide provides a comprehensive overview of the preclinical studies of TAK-700 in various cancer models, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

TAK-700's primary mechanism of action is the selective inhibition of the 17,20-lyase activity of the CYP17A1 enzyme.[1] This enzyme is responsible for two critical reactions in steroidogenesis: 17α-hydroxylase activity and 17,20-lyase activity.[2] While both activities are involved in androgen synthesis, the 17,20-lyase step is rate-limiting for the production of DHEA and androstenedione.[6] Preclinical studies have shown that this compound is more selective for 17,20-lyase over 17α-hydroxylase.[6][7] This selectivity is thought to reduce the mineralocorticoid excess that can be a side effect of less selective CYP17A1 inhibitors.[1] By inhibiting 17,20-lyase, TAK-700 effectively reduces the levels of circulating androgens, which are critical for the growth and survival of androgen-dependent cancers like prostate cancer.[1][2]

Figure 1: Mechanism of action of TAK-700 in inhibiting androgen synthesis.

Preclinical In Vitro Studies

The in vitro potency and selectivity of TAK-700 were evaluated in various cell-free and cell-based assays. These studies were crucial in establishing the initial efficacy profile of the compound.

Experimental Protocols

-

Enzyme Inhibition Assays: The inhibitory activity of TAK-700 on human and rat 17,20-lyase was determined using microsomal preparations expressing CYP isoforms.[8] The IC50 values were calculated by measuring the reduction in the conversion of radiolabeled substrates to their respective products.[8]

-

Cell-Based Assays: Human adrenocortical tumor cells (NCI-H295R) were used to assess the effect of TAK-700 on steroid hormone production.[8] Cells were stimulated with forskolin to induce steroidogenesis, and the levels of DHEA and cortisol in the culture medium were measured by radioimmunoassay after treatment with varying concentrations of TAK-700.[1]

Quantitative Data

| Assay Type | Target | Species | IC50 (nM) | Reference |

| Enzyme Assay | 17,20-lyase | Human | 38 | [8] |

| Enzyme Assay | 17,20-lyase | Rat | 54 | [8] |

| Microsomal Assay | 17,20-lyase | Human | 19 | [8] |

| Microsomal Assay | 17α-hydroxylase | Human | 760 | [6] |

| Cell-Based Assay (H295R cells) | DHEA Production | Human | 37 | [8] |

Preclinical In Vivo Studies

In vivo studies in animal models were conducted to evaluate the pharmacological effects and antitumor activity of TAK-700.

Experimental Protocols

-

Animal Models: Male cynomolgus monkeys were used to assess the in vivo pharmacodynamic effects of TAK-700 on serum androgen levels.[9] For antitumor efficacy, xenograft models using human prostate cancer cell lines implanted in immunodeficient mice are a standard approach, although specific xenograft data for TAK-700 is not detailed in the provided results.

-

Dosing and Administration: TAK-700 was administered orally to the animal models.[8] Dosing regimens varied depending on the study design.[9]

-

Pharmacodynamic Assessments: Serum levels of testosterone and DHEA were measured at various time points after drug administration to determine the extent and duration of androgen suppression.[9]

-

Antitumor Efficacy: In xenograft models, tumor volume is typically measured over time to assess the effect of treatment on tumor growth.

Quantitative Data

| Animal Model | Dose | Effect | Reference |

| Cynomolgus Monkeys | 1 mg/kg (oral) | Marked reduction in serum testosterone and DHEA | [8][9] |

Experimental Workflow

The preclinical evaluation of TAK-700 followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Figure 2: A typical experimental workflow for the preclinical development of TAK-700.

Studies in Other Cancer Models

Summary and Conclusion

Preclinical studies of TAK-700 (this compound) successfully demonstrated its potent and selective inhibition of the 17,20-lyase activity of CYP17A1.[6][8] In vitro assays confirmed its ability to block androgen precursor synthesis at nanomolar concentrations.[8] In vivo studies in non-human primates showed a significant reduction in circulating androgens, providing a strong rationale for its clinical development in androgen-dependent malignancies, particularly prostate cancer.[9] Despite the promising preclinical and early clinical data, TAK-700 ultimately failed to show a significant overall survival benefit in Phase III trials for metastatic castration-resistant prostate cancer, leading to the discontinuation of its development for this indication.[3][4] The preclinical data, however, remains a valuable case study in the targeted development of hormonal therapies for cancer.

References

- 1. This compound for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. ajmc.com [ajmc.com]

- 5. biopharmadive.com [biopharmadive.com]

- 6. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing this compound (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of this compound (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Preclinical models of epithelial ovarian cancer: practical considerations and challenges for a meaningful application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicstrive.com [academicstrive.com]

- 14. preprints.org [preprints.org]

- 15. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

Orteronel: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound demonstrated significant activity in suppressing androgen production. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, intended for professionals in the field of drug development and oncology research. While this compound showed promise in early trials by significantly reducing prostate-specific antigen (PSA) levels and delaying disease progression, it ultimately failed to demonstrate a significant overall survival benefit in pivotal Phase III trials, leading to the discontinuation of its development for prostate cancer. This document will detail the scientific journey of this compound, from its rational design to its clinical outcomes, offering valuable insights into the development of targeted therapies for prostate cancer.

Discovery and Rationale

The development of this compound was rooted in the understanding that prostate cancer cell growth is heavily dependent on androgen receptor signaling.[1] In patients with CRPC, despite androgen deprivation therapy that suppresses testicular androgen production, the disease progresses due to persistent androgen synthesis in the adrenal glands and within the tumor microenvironment.[1] The enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) is a key catalyst in this process.[2]

This compound was designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[3] This selectivity was a key differentiator from other CYP17A1 inhibitors like abiraterone acetate, which inhibits both 17α-hydroxylase and 17,20-lyase activities.[4] By selectively targeting 17,20-lyase, the aim was to inhibit androgen production while potentially minimizing the side effects associated with the inhibition of 17α-hydroxylase, such as mineralocorticoid excess and the need for concomitant corticosteroid administration.[5] The discovery of this compound, a naphthylmethylimidazole derivative, emerged from structure-activity relationship studies and docking models of the 17,20-lyase enzyme.[6]

Synthesis of this compound

While the detailed, step-by-step proprietary synthesis protocol for this compound (TAK-700) is not publicly available, the discovery publication outlines the general synthetic strategy for this class of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives. The synthesis involves a multi-step process starting from commercially available materials to construct the core heterocyclic structure and introduce the necessary functional groups.

A generalized synthetic workflow, based on the published literature for similar compounds, is as follows:

Caption: Generalized synthetic workflow for this compound.

The key steps in the synthesis would typically involve:

-

Preparation of the Naphthalene Component: Synthesis of a suitably functionalized naphthalene precursor, such as a derivative with a handle for coupling.

-

Synthesis of the Pyrrolo[1,2-c]imidazole Core: Construction of the bicyclic imidazole ring system.

-

Coupling Reaction: A cross-coupling reaction to link the naphthalene and the pyrrolo[1,2-c]imidazole moieties.

-

Final Modifications and Chiral Resolution: Introduction or modification of functional groups and separation of the desired enantiomer, as the biological activity of this compound resides in the (+)-enantiomer.[6]

Mechanism of Action: Targeting Androgen Synthesis

This compound exerts its therapeutic effect by inhibiting the enzyme CYP17A1, which plays a crucial role in the biosynthesis of androgens.[7] CYP17A1 has two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. This compound is a selective inhibitor of the 17,20-lyase activity.[3]

The androgen synthesis pathway and the point of intervention by this compound are illustrated below:

Caption: Androgen synthesis pathway and this compound's point of inhibition.

By inhibiting the 17,20-lyase step, this compound blocks the conversion of 17-hydroxypregnenolone and 17-hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[7] These are crucial precursors for the synthesis of testosterone and dihydrotestosterone (DHT), the primary ligands that activate the androgen receptor.

Experimental Protocols

CYP17A1 17,20-Lyase Inhibition Assay

A detailed protocol for a cell-based assay to determine the inhibitory activity of compounds on CYP17A1 17,20-lyase is provided below. This assay typically utilizes a human adrenal cell line (e.g., NCI-H295R) that expresses CYP17A1.

Objective: To measure the in vitro potency of this compound in inhibiting the 17,20-lyase activity of CYP17A1.

Materials:

-

NCI-H295R human adrenocortical carcinoma cell line

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors

-

This compound stock solution (in DMSO)

-

[³H]-17-hydroxypregnenolone (radiolabeled substrate)

-

Unlabeled 17-hydroxypregnenolone

-

Liquid scintillation cocktail and vials

-

Scintillation counter

Procedure:

-